molecular formula C14H13F2NO B1454442 4-(Benzyloxy)-3-(difluoromethyl)aniline CAS No. 1478649-39-6

4-(Benzyloxy)-3-(difluoromethyl)aniline

Cat. No.: B1454442
CAS No.: 1478649-39-6
M. Wt: 249.26 g/mol
InChI Key: AMACAXGSVSPAEH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(difluoromethyl)aniline is an organic compound that features a benzene ring substituted with a benzyloxy group at the fourth position, a difluoromethyl group at the third position, and an amino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-(difluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of benzyloxybenzene to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group. The difluoromethyl group can be introduced through a difluoromethylation reaction using reagents such as difluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(difluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the difluoromethyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the benzyloxy group .

Scientific Research Applications

4-(Benzyloxy)-3-(difluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-(difluoromethyl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzyloxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-(difluoromethyl)aniline is unique due to the presence of both the benzyloxy and difluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(difluoromethyl)-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-14(16)12-8-11(17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMACAXGSVSPAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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